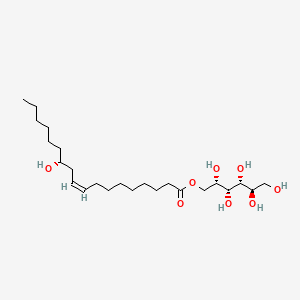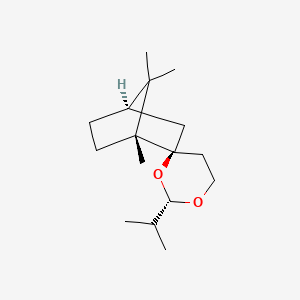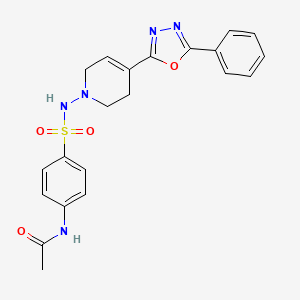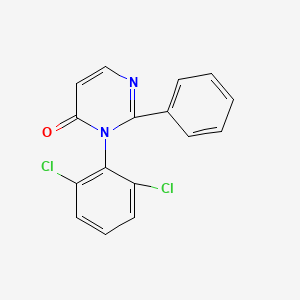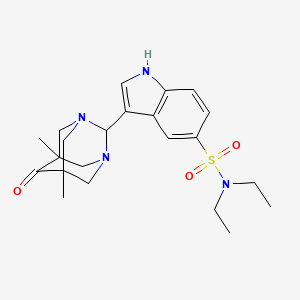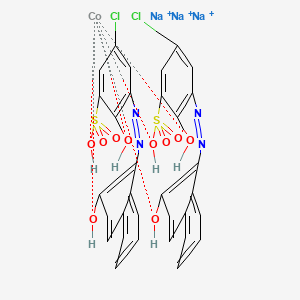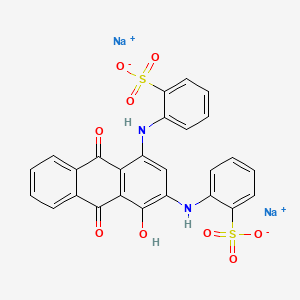
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chlorobenzoyl group and a tolyloxy group attached to a propionic acid backbone, with lysine salt enhancing its solubility and stability. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt typically involves multiple steps. The initial step often includes the preparation of 3-(p-Chlorobenzoyl)propionic acid, which can be synthesized through the Friedel-Crafts acylation of toluene with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting product is then reacted with o-tolyloxypropionic acid under controlled conditions to form the desired compound. The final step involves the neutralization of the acid with lysine to form the lysine salt, enhancing its solubility and stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings to optimize the production process .
化学反应分析
Types of Reactions
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects . Additionally, it can interact with bacterial cell membranes, leading to antimicrobial activity.
相似化合物的比较
Similar Compounds
3-(p-Chlorobenzoyl)propionic acid: A precursor in the synthesis of 2-(3-(p-Chlorobenzoyl)-o-tolyloxy)propionic acid lysine salt.
p-Chlorocresol: A compound with similar structural features but different applications, primarily used as a disinfectant and preservative.
Indomethacin: A nonsteroidal anti-inflammatory drug with a similar chlorobenzoyl group, used for its anti-inflammatory and analgesic properties.
Uniqueness
This compound is unique due to its combination of a chlorobenzoyl group and a tolyloxy group, which imparts distinct chemical and biological properties. The presence of the lysine salt enhances its solubility and stability, making it suitable for various research and industrial applications.
属性
CAS 编号 |
102504-53-0 |
|---|---|
分子式 |
C23H29ClN2O6 |
分子量 |
464.9 g/mol |
IUPAC 名称 |
[(1S)-5-amino-1-carboxypentyl]azanium;2-[3-(4-chlorobenzoyl)-2-methylphenoxy]propanoate |
InChI |
InChI=1S/C17H15ClO4.C6H14N2O2/c1-10-14(16(19)12-6-8-13(18)9-7-12)4-3-5-15(10)22-11(2)17(20)21;7-4-2-1-3-5(8)6(9)10/h3-9,11H,1-2H3,(H,20,21);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI 键 |
HYLVLNYJOVJIRT-ZSCHJXSPSA-N |
手性 SMILES |
CC1=C(C=CC=C1OC(C)C(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.C(CCN)C[C@@H](C(=O)O)[NH3+] |
规范 SMILES |
CC1=C(C=CC=C1OC(C)C(=O)[O-])C(=O)C2=CC=C(C=C2)Cl.C(CCN)CC(C(=O)O)[NH3+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


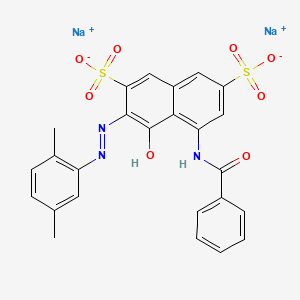
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![1-Butyl-5-[[4-(2-chlorobenzoyl)-2-nitrophenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15184417.png)
![4-[(4-Chloro-2-methylphenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B15184427.png)
